3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride

Description

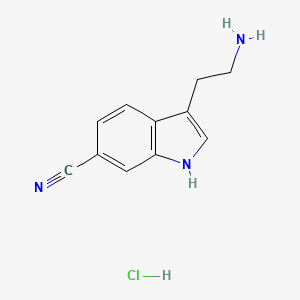

3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride (CAS: 2703752-80-9) is an indole derivative with a molecular formula of C₁₁H₁₂ClN₃ and a molecular weight of 221.69 g/mol . Its structure comprises an indole core substituted with a nitrile group at the 6-position and a 2-aminoethyl chain at the 3-position (Figure 1). The hydrochloride salt enhances its stability and solubility for pharmaceutical or biochemical applications. The compound requires storage in dark, inert atmospheres at room temperature to prevent degradation .

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indole-6-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRXBUFIONSSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroindole Synthesis

The synthesis begins with 4-nitroindole , which is prepared via electrophilic nitration of indole using nitric acid in acetic anhydride. Protecting the indole nitrogen with a triisopropylsilyl (TIPS) group enhances stability during subsequent reactions. For example, 4-nitro-1-(triisopropylsilyl)-1H-indole (14 ) is synthesized by treating 4-nitroindole with TIPS chloride in tetrahydrofuran (THF) at 0°C, achieving yields of 85–90% after purification by flash chromatography.

Bromination and Lithiation

Bromination at the 3-position of the indole ring is critical for introducing the cyano group. N-Bromosuccinimide (NBS) in dichloromethane (DCM) selectively brominates the 3-position of TIPS-protected nitroindole, yielding 3-bromo-4-nitro-1-(triisopropylsilyl)-1H-indole . Subsequent lithiation with n-butyllithium generates a reactive intermediate, which is quenched with carbon dioxide to form the corresponding carboxylic acid.

Introduction of the Cyano Group

The cyano group at position 3 is introduced via nucleophilic substitution or transition-metal-catalyzed cyanation .

Copper-Catalyzed Cyanation

A method adapted from the Royal Society of Chemistry involves reacting 3-bromoindole derivatives with malononitrile in the presence of CuI and L-proline as a ligand. For instance, 3-bromo-1H-indole-6-carbonitrile is synthesized in dimethyl sulfoxide (DMSO)/water (1:1) at 60°C for 12 hours, achieving 65–70% yield after purification. This approach minimizes side reactions and improves regioselectivity.

Nitrile Formation via Curtius Rearrangement

An alternative pathway involves converting a carboxylic acid intermediate to an acyl azide, followed by thermal rearrangement. For example, treating 3-carboxy-1H-indole-6-carbonitrile with diphenylphosphoryl azide (DPPA) in tert-butanol at 60°C induces Curtius rearrangement, forming the cyano group with 63% efficiency.

Aminoethylation at Position 6

Introducing the 2-aminoethyl side chain requires reductive amination or alkylation strategies.

Reductive Amination of Ketones

A two-step process is employed:

Alkylation with Bromoethylamine

Direct alkylation using 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C for 24 hours achieves moderate yields (55–60%). However, overalkylation at the indole nitrogen is a common side reaction, necessitating careful stoichiometric control.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for improved stability and solubility.

Acid-Base Titration

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield 3-(2-aminoethyl)-1H-indole-6-carbonitrile hydrochloride with >95% purity.

Optimization and Challenges

Protecting Group Strategy

The TIPS group’s bulkiness prevents undesired reactions at the indole nitrogen but complicates deprotection. Switching to a tert-butoxycarbonyl (Boc) group improves deprotection efficiency using trifluoroacetic acid (TFA) in DCM.

Purification Techniques

Flash chromatography with gradients of ethyl acetate in heptane remains the standard for intermediate purification. For the final hydrochloride salt, recrystallization from ethanol/water (9:1) enhances crystallinity and purity.

Comparative Data

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitroindole Synthesis | TIPS protection | 85–90 | 98 |

| Cyano Introduction | CuI catalysis | 65–70 | 95 |

| Aminoethylation | Reductive amination | 75–80 | 97 |

| Salt Formation | HCl gas titration | 90–95 | >99 |

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride. For instance, research on cellulose amine derivatives incorporating this compound showed promising results against several microorganisms, suggesting potential applications in wound healing and packaging materials . The synthesized derivatives exhibited significant antimicrobial activity, indicating their utility in developing new therapeutic agents.

Neuroprotective Agents

Compounds derived from indole structures, including this compound, have been investigated for neuroprotective and antioxidant properties. These properties are crucial in the development of treatments for neurodegenerative diseases . The synthesis of new derivatives has been linked to enhanced biological activity, opening avenues for drug development targeting neurological disorders.

Relaxin Receptor Modulation

The compound has also been studied in the context of modulating the relaxin-3/RXFP3 system, which plays a significant role in stress responses and motivation for reward. Indole-containing amidinohydrazones related to this compound were shown to act as dual RXFP3 antagonists, suggesting potential therapeutic applications in stress-related disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include microwave-assisted techniques for efficiency and yield optimization. For example, reactions involving substituted anilines and chloroethylamine have demonstrated yields ranging from 25% to 75% depending on the conditions employed . Characterization methods such as NMR spectroscopy and HPLC are commonly used to confirm the purity and structure of synthesized compounds.

Functionalized Cellulosic Materials

Research has indicated that this compound can be grafted onto cellulose materials to create functionalized derivatives with enhanced properties. These materials have shown potential as antimicrobial agents, which can be utilized in various applications including biomedical devices and food packaging . The modification process typically involves Schiff base reactions with cellulose intermediates, resulting in products characterized by FT-IR and SEM techniques.

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Aminoethyl)-1H-indole-5-carbonitrile Hydrochloride

- Key Difference : Nitrile group at the 5-position instead of the 6-position.

- A similarity score of 0.83 (structural similarity index) suggests shared pharmacophoric features but distinct physicochemical profiles .

5-Hydroxytryptamine (Serotonin) Hydrochloride

- Structure: 5-hydroxy substitution on the indole core instead of a nitrile group; same 3-(2-aminoethyl) chain (CAS: 50-67-9; C₁₀H₁₂N₂O·HCl).

- Key Contrast : The hydroxyl group enables hydrogen bonding, enhancing solubility and receptor interactions compared to the electron-withdrawing nitrile in the target compound. Serotonin is a neurotransmitter, whereas the nitrile analog may exhibit modified bioactivity .

Methoxytryptamine Derivatives

- Examples: 5-Methoxytryptamine and 7-Methoxytryptamine (CAS: listed in ).

- Comparison : Methoxy groups at positions 5 or 7 introduce steric bulk and electron-donating effects, contrasting with the nitrile’s electron-withdrawing nature. These derivatives are precursors to psychoactive compounds, suggesting divergent applications from the nitrile-substituted target .

Functional Analogs: Biogenic Amine Derivatives

Dopamine Hydrochloride

- Structure: Benzene ring with 3,4-dihydroxy groups and a 2-aminoethyl chain (CAS: 62-31-7; C₈H₁₁NO₂·HCl).

- Comparison : Lacks the indole ring but shares the ethylamine backbone. Dopamine’s catechol moiety enables strong receptor binding, while the indole-nitrilo compound’s planar structure may favor interactions with hydrophobic pockets .

Indole-3-Carbinol (I3C)

- Structure: Hydroxymethyl group at the 3-position of indole (CAS: 700-06-1; C₉H₉NO).

- Contrast: I3C is a natural product with anticancer properties, whereas the aminoethyl-nitrile derivative’s synthetic design suggests tailored biochemical applications. The nitrile group may confer greater metabolic stability compared to I3C’s alcohol .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Similarity vs.

- Salt Stability: The hydrochloride salt form enhances solubility compared to non-ionized analogs like I3C, which may degrade under acidic conditions .

- Synthetic Utility : The nitrile group offers a handle for further chemical modifications (e.g., reduction to amines or coupling reactions), distinguishing it from hydroxyl- or methoxy-substituted indoles .

Biological Activity

3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is known for various biological activities. Its molecular formula is , and it features a carbonitrile group that may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : Its structure allows for potential interaction with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, it has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.039 |

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Case Studies

-

Case Study on Bacterial Resistance :

A study investigated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory effects, particularly against resistant strains of E. coli and S. aureus, suggesting its potential as an alternative treatment option . -

Fungal Inhibition :

Another study focused on the antifungal properties of the compound, revealing that it effectively inhibited the growth of Candida species with MIC values comparable to established antifungal agents. This positions it as a candidate for further development in antifungal therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives was conducted:

| Compound | Structure | Activity |

|---|---|---|

| 1H-indole-5-carbonitrile hydrochloride | Indole with carbonitrile | Moderate antibacterial activity |

| 3-(1-aminoethyl)-1H-indole | Substituted indole | Weak antifungal activity |

| 5-(2-aminoethyl)-indole | Altered position | High cytotoxicity in cancer cells |

This table illustrates how structural variations impact biological activity, highlighting the significance of the aminoethyl and carbonitrile groups in enhancing antimicrobial properties .

Q & A

Q. What are the established synthetic routes for 3-(2-Aminoethyl)-1H-indole-6-carbonitrile hydrochloride, and how is purity ensured?

The compound is synthesized via condensation of 3-formylindole derivatives with aminoethyl groups under reflux in acetic acid with sodium acetate as a catalyst. Purification involves recrystallization from a DMF/acetic acid mixture, followed by HPLC analysis (≥95% purity). Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm substituent positions and amine protonation.

- IR spectroscopy : To identify nitrile (C≡N) and ammonium (NH3+) stretches.

- X-ray crystallography : For absolute configuration determination using SHELXL refinement (e.g., resolving hydrogen-bonding networks) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C10H12N2·HCl) .

Q. What biological assays are commonly used to evaluate its activity?

- Receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., serotonin receptor subtypes 5-HT1A/2A) due to structural similarity to tryptamine derivatives .

- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines.

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted aldehyde intermediates or dimerization products).

- Optimization strategies : Adjust reaction stoichiometry (excess aminoethyl reagent), replace acetic acid with trifluoroacetic acid (TFA) for milder conditions, or employ microwave-assisted synthesis to reduce reaction time .

Q. How to resolve contradictions between theoretical and experimental NMR data?

- Dynamic effects : Investigate tautomerism or proton exchange using variable-temperature NMR.

- Solvent-induced shifts : Compare DMSO-d6 vs. CDCl3 spectra to differentiate hydrogen-bonding interactions.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity, especially for indole ring protons and the aminoethyl side chain .

Q. What strategies are effective for analyzing crystal structures with twinning or disorder?

- SHELXL refinement : Use the TWIN and BASF commands to model twinned datasets.

- Disorder modeling : Split occupancy for overlapping atoms (e.g., flexible aminoethyl groups) and apply geometric restraints.

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution < 1.0 Å, enabling precise electron density mapping .

Q. How to design experiments for studying its interaction with 5-HT receptors?

- Radioligand displacement assays : Use [3H]-8-OH-DPAT (5-HT1A) or [3H]-ketanserin (5-HT2A) to measure Ki values.

- Functional assays : Monitor cAMP accumulation (5-HT1A) or calcium flux (5-HT2A) in transfected HEK293 cells.

- Molecular docking : Align the compound’s structure (from X-ray data) with receptor homology models (e.g., using AutoDock Vina) to predict binding poses .

Q. How to validate its stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.